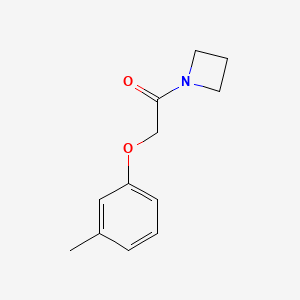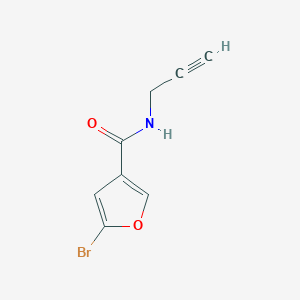
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as N-CPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-CPA belongs to the class of heterocyclic compounds and is synthesized through various methods.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is not yet fully understood. However, it has been suggested that its pharmacological effects are mediated through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which play a crucial role in inflammation and tumorigenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell lines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide is its relatively simple synthesis process, which makes it readily available for laboratory experiments. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide. One potential area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential synergistic effects of this compound with other drugs for the treatment of various diseases. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis process is relatively simple, and it exhibits significant antioxidant, anti-inflammatory, antitumor, and antiviral activities. While there are limitations to its potential therapeutic applications, future research on this compound may lead to the development of novel treatments for various diseases.
合成法
The synthesis of N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide involves the reaction of 3-chloroaniline with 2-acetylpyridine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is a relatively simple process and can be conducted in a laboratory setting.
科学的研究の応用
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit significant antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. This compound has also been shown to possess antitumor and antiviral activities, further highlighting its potential therapeutic applications.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-4-3-5-11(8-10)15-12(17)9-16-7-2-1-6-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVIIILUGAGPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)




![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)